REACTION_CXSMILES
|
[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.O.[CH3:19]O>>[CH3:19][O:4][C:3](=[O:5])[CH:2]([Br:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12]
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Name
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|
Quantity
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350 g
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Type
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reactant
|
Smiles
|
BrC(C(=O)O)C1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
53.2 g
|
Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
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560 mL
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
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After completion of the reaction
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Type
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DISTILLATION
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Details
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the reaction mixture was distilled out
|
Type
|
CUSTOM
|
Details
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to get a syrupy mass
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into chloroform (560 ml)
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was separated
|
Type
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ADDITION
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Details
|
was treated with 10% aqueous sodium bicarbonate solution (1.12 Litre)
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Type
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EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was finally washed with water and chloroform
|
Type
|
DISTILLATION
|
Details
|
was distilled out
|
Type
|
CUSTOM
|
Details
|
to get a syrupy mass
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=C(C=CC=C1)Cl)Br)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |